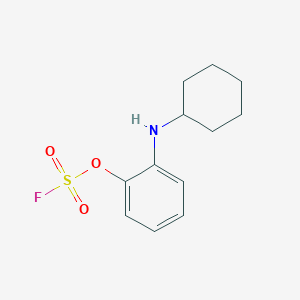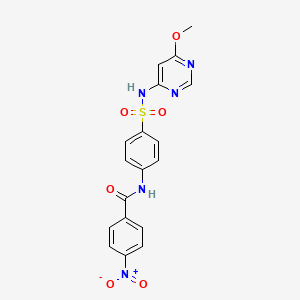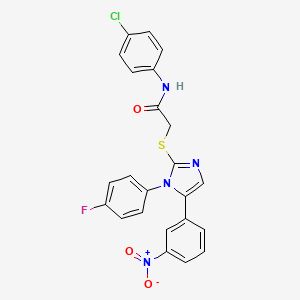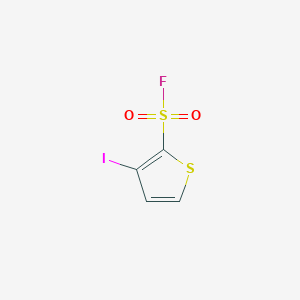
1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds, a cyclohexylamino group, which is a cyclohexane ring attached to an amino group (-NH2), and a fluorosulfonyloxy group, which contains sulfur, oxygen, and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base, while the cyclohexylamino and fluorosulfonyloxy groups could add steric bulk and polarity .
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by its functional groups. The benzene ring is relatively stable due to its aromaticity, but can undergo electrophilic aromatic substitution reactions. The amino group is a nucleophile and can participate in various reactions, while the sulfonyloxy group might be susceptible to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting/boiling points, and reactivity .
Scientific Research Applications
Cyclooxygenase Inhibition
1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene, through its derivatives, has shown potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. A study found that derivatives like 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide showed potent COX-2 inhibition, which is significant in the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Structural Analysis
The molecular structure of compounds similar to this compound has been analyzed to understand their conformations and interactions. For instance, the study of 5-Cyclohexyl-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran showed how different components of the molecule interact and form specific conformations (Choi et al., 2013).
Application in Organic Synthesis
This chemical is also valuable in the field of organic synthesis. It has been used in the preparation of diverse compounds through processes like Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements (Luzzio & Chen, 2009).
Environmental Chemistry
In environmental chemistry, derivatives of this compound have been studied for the hydrodefluorination and hydrogenation of fluorobenzene, which is crucial for the degradation of fluorinated compounds in the environment (Baumgartner & McNeill, 2012).
Organometallic Chemistry
The compound's derivatives play a role in organometallic chemistry, particularly as solvents for conducting organometallic reactions and catalysis (Pike, Crimmin, & Chaplin, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclohexylamino)-2-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-18(15,16)17-12-9-5-4-8-11(12)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYBXGFBCMYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)



![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)
![2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377603.png)

![1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2377609.png)
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)
![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2377611.png)

![1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid](/img/structure/B2377613.png)

